molecular formula C9H11NO3S2 B060774 1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione CAS No. 175202-79-6

1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione

Cat. No. B060774
M. Wt: 245.3 g/mol
InChI Key: LXRNFMSHWRSCAY-UHFFFAOYSA-N
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Description

1,5,6-Trimethyl-1,2,3,4-tetrahydro-2λ6-thieno[2,3-C][1,2]thiazine-2,2,4-trione is a chemical compound with distinct structural features combining thieno, thiazine, and trione moieties. It represents a class of sulfur-nitrogen-containing heterocycles, which have been explored for their diverse chemical properties and potential applications in organic and medicinal chemistry.

Synthesis Analysis

The synthesis of related sulfur-nitrogen heterocycles involves various strategies, including one-pot synthesis methods and reactions involving different electrophiles and activated carbonyl substrates. These methods demonstrate the versatility and adaptability in synthesizing complex molecules like 1,5,6-Trimethyl-1,2,3,4-tetrahydro-2λ6-thieno[2,3-C][1,2]thiazine-2,2,4-trione.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallographic studies. These studies reveal how different crystallization conditions affect the molecular conformation and how intermolecular interactions contribute to the overall structure. The analysis of molecular structure is crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Chemical reactions involving similar thiazine and thiadiazine derivatives typically include cyclocondensation, oxidation, and interactions with nucleophiles like hydrazine. These reactions underline the chemical versatility and potential reactivity patterns of thiazine derivatives, which could be extrapolated to the behavior of 1,5,6-Trimethyl-1,2,3,4-tetrahydro-2λ6-thieno[2,3-C][1,2]thiazine-2,2,4-trione.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different conditions. Although specific data on 1,5,6-Trimethyl-1,2,3,4-tetrahydro-2λ6-thieno[2,3-C][1,2]thiazine-2,2,4-trione may not be available, studies on related compounds provide insights into how structural variations influence these properties.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the compound's molecular structure. For example, the presence of electron-withdrawing or donating groups and the compound's ability to undergo tautomerism significantly affect its chemical behavior.

For more information on related scientific research and synthesis methods, you can refer to the following sources:

Scientific Research Applications

  • Synthesis of Novel Ring Systems :

    • The compound has been utilized in the synthesis of new ring systems, such as isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno[2,3-d]pyrimidines, which represent a unique class of chemicals with potential applications in various domains (Abdel-fattah et al., 1998).
  • Formation of Fused Thiabenzene Oxides :

    • Research has demonstrated the use of this compound in the formation of fused thiabenzene oxides, which have significance in chemical synthesis and potential biological applications (Tominaga et al., 1987).
  • Investigation of Molecular Structures and Dehydration Phenomena :

    • Studies have explored its role in crystallographic studies, specifically looking at dehydration phenomena in related molecular structures, which can provide insights into the stability and reactivity of such compounds (Arshad et al., 2013).
  • Synthesis of Heterocyclic Compounds :

    • The compound has been used in the synthesis and reactions of polynuclear heterocycles, showcasing its versatility in creating biologically active compounds with potential pharmaceutical applications (El-Gazzar et al., 2006).
  • Development of New Heterocycles :

    • Research has also focused on the synthesis of new heterocycles, such as 2,2-dioxo-1H-thieno[3,4-c][1,2]thiazines, highlighting the compound's role in expanding the chemical space of heterocyclic chemistry (Fanghänel et al., 1998).

properties

IUPAC Name

1,5,6-trimethyl-2,2-dioxothieno[2,3-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S2/c1-5-6(2)14-9-8(5)7(11)4-15(12,13)10(9)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRNFMSHWRSCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)CS(=O)(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381166
Record name 1,5,6-Trimethyl-2lambda~6~-thieno[2,3-c][1,2]thiazine-2,2,4(1H,3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,6-Trimethyl-2,2-dioxothieno[2,3-c]thiazin-4-one

CAS RN

175202-79-6
Record name 1H-Thieno[2,3-c][1,2]thiazin-4(3H)-one, 1,5,6-trimethyl-, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,6-Trimethyl-2lambda~6~-thieno[2,3-c][1,2]thiazine-2,2,4(1H,3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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